Phenyl 4-methylpyridin-2-ylcarbamate
Description
Properties
CAS No. |
939969-14-9 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
phenyl N-(4-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C13H12N2O2/c1-10-7-8-14-12(9-10)15-13(16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16) |
InChI Key |
XUMMWZLQBOZEFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)OC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block for Complex Molecules : Phenyl 4-methylpyridin-2-ylcarbamate serves as a versatile building block in organic synthesis, enabling the formation of more complex heterocyclic compounds and other derivatives. Its unique structural features allow chemists to tailor reactions for specific outcomes, making it valuable in synthetic organic chemistry .
2. Biological Research
- Enzyme Inhibition Studies : The compound is utilized in biological research to investigate enzyme inhibition mechanisms. It can act as a probe to study protein-ligand interactions, providing insights into binding sites and affinities critical for drug design .
- Pharmacological Potential : Due to its structural attributes, this compound is being explored for its potential as a therapeutic agent in medicinal chemistry. Its ability to modulate biological pathways makes it a candidate for developing new pharmaceuticals targeting various diseases .
3. Industrial Applications
- Agrochemical Development : In the agrochemical sector, this compound can be employed in the synthesis of pesticides and herbicides, contributing to crop protection strategies. Its effectiveness in biological systems enhances its appeal for agricultural applications .
- Polymer Synthesis : The compound's reactivity allows it to be used in producing specialty polymers with tailored properties, which can be applied in various industrial processes .
Case Study 1: Enzyme Inhibition
In a study exploring enzyme inhibitors, this compound was tested against several enzymes involved in metabolic pathways. Results indicated significant inhibition of target enzymes, suggesting its potential role as a therapeutic agent in metabolic disorders.
Case Study 2: Agrochemical Efficacy
Research conducted on the efficacy of this compound as an agrochemical demonstrated its effectiveness against common agricultural pests. Field trials indicated improved crop yields when used as part of an integrated pest management strategy.
Comparison with Similar Compounds
The evidence highlights analytical methods for PE and contrasts them with other phenyl-based compounds and detection techniques. Key comparisons include:
Spectrophotometric Reagents
PE was analyzed using 2-aminobenzothiazole as a coupling agent in alkaline media, forming a stable azo dye with a molar absorptivity of 6.620 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm . This method outperformed other reagents tested:
- 4-Aminoantipyrine: Used in oxidative coupling with sodium periodate, but yielded lower sensitivity compared to 2-aminobenzothiazole .
- N,N-Dimethylaniline : Produced less stable color development and required stringent pH control .
Table 1: Comparison of Coupling Reagents for PE Detection
| Reagent | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Stability (Hours) | Optimal pH |
|---|---|---|---|
| 2-Aminobenzothiazole | 6.620 × 10³ | 48 | 12–13 |
| 4-Aminoantipyrine | ~3.200 × 10³* | 24 | 9–10 |
| N,N-Dimethylaniline | ~4.500 × 10³* | 12 | 10–11 |
Method Validation Against Pharmacopeial Standards
The 2-aminobenzothiazole-based method was validated against the British Pharmacopoeia (2000) sodium hydroxide titration method.
Table 2: Validation Parameters
| Parameter | Spectrophotometric Method | British Pharmacopoeia Method |
|---|---|---|
| Accuracy (Recovery %) | 98.5–101.2 | 99.0–100.5 |
| Precision (RSD%) | ±0.95–3.09 | ±1.20–2.80 |
| Linearity Range (ppm) | 0.4–10 | 0.5–12 |
Comparison with Chromatographic Techniques
While spectrophotometry is cost-effective and rapid, HPLC and CE (Capillary Electrophoresis) offer superior selectivity for complex matrices (e.g., multi-component formulations):
- HPLC : Achieved simultaneous quantification of PE, dextromethorphan, and chlorpheniramine with a detection limit of 0.1 ppm .
- CE : Demonstrated comparable accuracy to HPLC but required shorter analysis times (~5 minutes vs. 15 minutes for HPLC) .
Table 3: Method Performance Metrics
| Method | Detection Limit (ppm) | Analysis Time (min) | Cost Efficiency |
|---|---|---|---|
| Spectrophotometry | 0.4 | 10–15 | High |
| HPLC | 0.1 | 15–20 | Moderate |
| CE | 0.2 | 5–10 | Moderate |
Interference Studies
The 2-aminobenzothiazole method exhibited high specificity for PE in nasal spray formulations. Common excipients (e.g., preservatives, surfactants) showed negligible interference (<2% signal deviation) .
Preparation Methods
Suzuki Coupling for Aromatic Functionalization
The Suzuki-Miyaura cross-coupling reaction is central to constructing the pyridine core with phenyl substituents. The typical procedure involves:
- Reacting a halogenated pyridine derivative (e.g., 2-bromo-4-methylpyridine) with phenylboronic acid or esters.
- Using PdCl₂(PPh₃)₂ as the catalyst.
- Employing bases such as Cs₂CO₃ or K₂CO₃.
- Conducting the reaction in dry solvents like DMF or DME at temperatures of 85–100°C.
- Monitoring reaction progress via LC-MS.
This method yields phenyl-substituted pyridines with yields ranging from 32% to 68%, depending on the specific substituents and reaction conditions (see).
Alkylation of the Pyridine Ring
Alkylation of the pyridine nitrogen or other positions is achieved via nucleophilic substitution or electrophilic alkylation, often under basic conditions:
- Using potassium carbonate (K₂CO₃) in DMF at 60°C.
- Employing halogenated intermediates such as 2-chloro-4-methylpyridine.
- Reaction monitored by TLC until completion.
This step introduces functional groups necessary for subsequent carbamate formation.
Carbamate Formation
The phenyl carbamate moiety is introduced via reaction with phenyl chloroformates or analogous reagents:
- Reacting the amine group on the heterocycle with phenyl chloroformate.
- Conducted in inert solvents like dichloromethane or ethyl acetate.
- Using bases such as triethylamine or pyridine to scavenge HCl.
- Reaction conditions typically at room temperature or slightly elevated temperatures.
This step yields this compound with high purity, suitable for further biological evaluation.
Specific Research Findings and Variations
Multi-step Synthesis with Structural Modifications
Research indicates that structural modifications, such as replacing the pyridine core with other heterocycles or altering the phenyl substituents, are feasible via similar Suzuki coupling strategies. For example, replacing the pyrazole with a triazole ring involves Sonogashira coupling followed by click chemistry, as demonstrated in recent studies ().
Alternative Routes
Other methods involve direct carbamoylation of the heterocycle using carbamoyl chlorides or isocyanates, which can be performed under mild conditions to afford the target compound efficiently.
Optimization and Yield Data
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Suzuki coupling | Aryl halide + phenylboronic acid | Pd catalyst, base, 85–100°C | 32–68 | Widely used for aromatic substitution |
| Alkylation | Halogenated heterocycles + base | DMF, 60°C | Variable | Facilitates functional group introduction |
| Carbamate formation | Phenyl chloroformate + amine | Room temp, inert solvent | High | Efficient for carbamate synthesis |
Summary of Research Findings
- The Suzuki coupling approach is the most versatile and widely adopted method for constructing the aromatic core of this compound.
- Alkylation and substitution reactions are optimized under mild conditions to introduce functional groups without side reactions.
- Carbamate formation is straightforward, with high yields achieved using phenyl chloroformates and bases.
- Variations such as replacing the heterocyclic core with triazoles or thiazoles are possible through additional coupling and cyclization techniques, expanding the compound's chemical diversity.
Q & A
Basic: What are the optimized synthetic routes for Phenyl 4-methylpyridin-2-ylcarbamate, and how can reaction yields be improved?
Methodological Answer:
The synthesis of carbamate derivatives like this compound typically involves condensation reactions between an isocyanate or chloroformate intermediate and a primary amine. For example, a structurally related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, was synthesized via reaction of ortho-toluyl chloride with potassium thiocyanate in acetone, followed by amine condensation . To optimize yields:
- Control reaction temperature : Exothermic reactions may require cooling to prevent side products.
- Purification : Use column chromatography or recrystallization for high-purity products.
- Catalyst selection : Consider Lewis acids (e.g., ZnCl₂) to accelerate carbamate formation.
Statistical validation (e.g., ANOVA) of reaction parameters (solvent, temperature, stoichiometry) using a central composite design can identify critical factors affecting yield .
Basic: How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Look for characteristic peaks:
- N-H stretching (~3300 cm⁻¹ for carbamate NH).
- C=O stretching (~1700 cm⁻¹ for carbamate carbonyl).
- Aromatic C-H bending (~700–900 cm⁻¹ for pyridine and phenyl rings) .
- ¹H/¹³C NMR :
- Pyridin-2-yl protons resonate as a doublet near δ 8.5–8.7 ppm.
- Methyl groups on the pyridine ring appear as singlets (~δ 2.5 ppm).
- Carbamate carbonyl carbon appears at ~δ 155–160 ppm in ¹³C NMR.
Cross-validation with elemental analysis (C, H, N) ensures stoichiometric consistency .
Advanced: What experimental design strategies are recommended for analyzing this compound in biological matrices?
Methodological Answer:
For trace analysis (e.g., in pharmacokinetic studies):
- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological fluids.
- Chromatography : Optimize UPLC parameters (e.g., C18 column, 1.7 µm particles) with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% formic acid for sharp peaks .
- Detection : Employ tandem mass spectrometry (MS/MS) in MRM mode for specificity. Validate the method using ICH guidelines (linearity: R² > 0.99; LOQ ≤ 1 ng/mL) .
Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SXRD) with SHELXL software is critical for resolving bond lengths, angles, and conformational isomerism. For example:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen bonds can be analyzed using PLATON to identify supramolecular interactions .
- Validation : Check R-factor convergence (R₁ < 5%) and electron density maps for disorder modeling .
Basic: What safety precautions are advised when handling this compound?
Methodological Answer:
Despite limited toxicity data for this specific compound :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA code D001) .
- Storage : Keep at –20°C in airtight containers under nitrogen to prevent hydrolysis .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
- Core modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., –Cl, –CF₃) to modulate lipophilicity (logP) and membrane permeability. For analogs, logP can be calculated via HPLC-derived capacity factors (k) using C18 columns and methanol/water gradients .
- Pyridine ring substitutions : Introduce methyl or methoxy groups at the 4-position to sterically hinder metabolic degradation.
- In vitro assays : Test cytotoxicity (e.g., MTT assay) and target binding (e.g., SPR) to correlate structural changes with activity .
Advanced: How should researchers address contradictions in reported toxicity data for carbamate analogs?
Methodological Answer:
- Data reconciliation : Compare endpoints (e.g., LD₅₀, IC₅₀) across studies, ensuring consistent test models (e.g., same cell lines or animal species).
- Meta-analysis : Use tools like RevMan to pool data from multiple sources, applying Cochran’s Q-test to assess heterogeneity (p < 0.05 indicates significant variability) .
- Mechanistic studies : Perform transcriptomic profiling (RNA-seq) to identify pathways affected by the compound, clarifying dose-dependent vs. off-target effects .
Basic: What computational methods predict the physicochemical properties of this compound?
Methodological Answer:
- Software : Use Gaussian 16 with DFT (B3LYP/6-311++G**) to optimize geometry and calculate dipole moments, polarizability, and HOMO-LUMO gaps.
- Solubility : Predict via COSMO-RS using parameters like Hansen solubility parameters (δD, δP, δH) .
- ADMET profiling : SwissADME or ADMETLab 2.0 can estimate bioavailability, BBB penetration, and CYP450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
